1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a thiazole moiety, and a hydrazone linkage, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone typically involves a multi-step process. One common method includes the following steps:
Formation of 1-(4-Methylphenyl)-1-ethanone: This can be achieved through Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-(4-Bromophenyl)-1,3-thiazole: This involves the cyclization of appropriate precursors, such as 4-bromoaniline and thiourea, under acidic conditions.
Hydrazone Formation: The final step involves the condensation of 1-(4-Methylphenyl)-1-ethanone with 4-(4-bromophenyl)-1,3-thiazol-2-ylhydrazine under reflux conditions in ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The thiazole and hydrazone moieties may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-1-ethanone 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- 1-(4-Methylphenyl)-1-ethanone 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone
- 1-(4-Methylphenyl)-1-ethanone 1-[4-(4-iodophenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Properties
Molecular Formula |
C18H16BrN3S |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16BrN3S/c1-12-3-5-14(6-4-12)13(2)21-22-18-20-17(11-23-18)15-7-9-16(19)10-8-15/h3-11H,1-2H3,(H,20,22)/b21-13+ |
InChI Key |
VBTOZSMIUOBMSV-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.